
Methyl-3b-acetoxybetulinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3b-acetoxybetulinate is a chemical compound with the molecular formula C33H51O5. It is a derivative of betulinic acid, a naturally occurring triterpenoid found in the bark of several species of birch trees. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-3b-acetoxybetulinate can be synthesized through the esterification of betulinic acid. The process involves the reaction of betulinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical and other applications .
Chemical Reactions Analysis
Types of Reactions
Methyl-3b-acetoxybetulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .
Scientific Research Applications
Methyl-3b-acetoxybetulinate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: It is studied for its potential anti-inflammatory and anti-viral properties.
Medicine: It has shown promise in preclinical studies as an anti-cancer agent, particularly against melanoma and other types of cancer.
Mechanism of Action
The mechanism of action of Methyl-3b-acetoxybetulinate involves its interaction with various molecular targets and pathways. It is known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the activity of certain enzymes involved in inflammation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: The parent compound of Methyl-3b-acetoxybetulinate, known for its anti-cancer and anti-inflammatory properties.
Betulin: Another triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anti-cancer properties.
Uniqueness
This compound is unique due to its enhanced bioavailability and potency compared to its parent compound, betulinic acid. Its acetoxy group improves its solubility and facilitates its interaction with biological targets, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C33H52O4 |
|---|---|
Molecular Weight |
512.8 g/mol |
IUPAC Name |
methyl 9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3 |
InChI Key |
FBSVHROTXUJUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


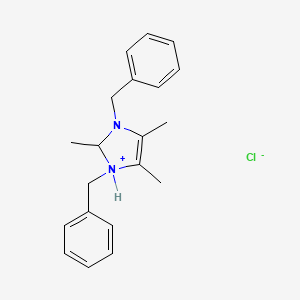
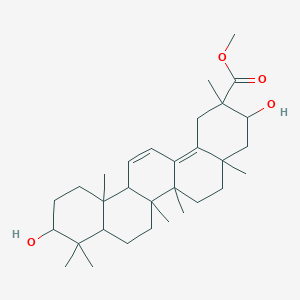
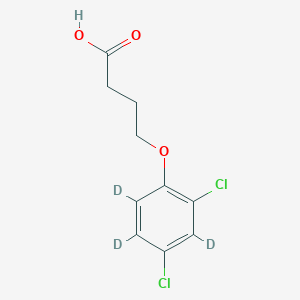

![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)
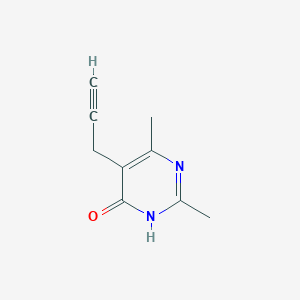

![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
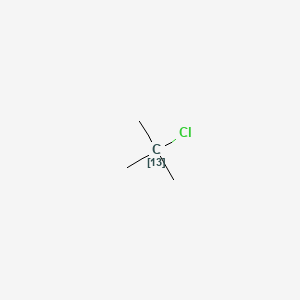
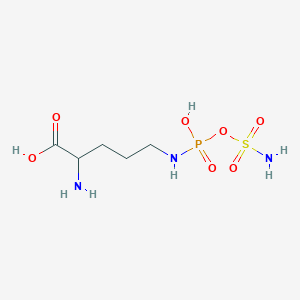
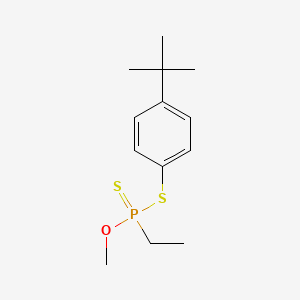
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
